molecular formula C17H12N4OS B3025778 2-benzothiazolecarboxylic acid, (2E)-2-(1H-indol-3-ylmethylene)hydrazide

2-benzothiazolecarboxylic acid, (2E)-2-(1H-indol-3-ylmethylene)hydrazide

Cat. No.: B3025778
M. Wt: 320.4 g/mol
InChI Key: UEEFPIJXJHRAGV-VXLYETTFSA-N
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Description

2-Benzothiazolecarboxylic acid, (2E)-2-(1H-indol-3-ylmethylene)hydrazide is a hybrid heterocyclic compound combining benzothiazole and indole moieties linked via a hydrazide bridge. This compound is synthesized through condensation reactions between benzothiazolecarboxylic acid hydrazide and 1H-indole-3-carbaldehyde, as seen in analogous protocols . Its structural complexity makes it a candidate for diverse applications, including antimicrobial, anticancer, and sensor development, owing to the biological relevance of both benzothiazoles and indoles .

Properties

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS/c22-16(17-20-14-7-3-4-8-15(14)23-17)21-19-10-11-9-18-13-6-2-1-5-12(11)13/h1-10,18H,(H,21,22)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEFPIJXJHRAGV-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of CAY10777 involves the reaction of benzothiazolecarboxylic acid with indole-3-carboxaldehyde in the presence of hydrazine hydrate. The reaction is typically carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to achieve a high purity level of ≥98% .

Chemical Reactions Analysis

CAY10777 undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties. The incorporation of the indole moiety enhances these effects, making this compound a candidate for the development of new antimicrobial agents. Studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansSignificant

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. Notably, its efficacy against specific cancer types such as breast cancer and leukemia has been highlighted in several studies.

Cancer Cell Line IC50 (µM) Mechanism Reference
MCF-7 (breast cancer)12.5Apoptosis induction
HL-60 (leukemia)15.0Cell cycle arrest

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This makes it a potential candidate for treating inflammatory diseases.

Pesticidal Activity

The benzothiazole moiety is known for its pesticidal properties. Research indicates that this compound can serve as an effective pesticide against specific pests, including aphids and whiteflies. Its application could lead to reduced reliance on conventional pesticides, promoting sustainable agricultural practices.

Pest Species Efficacy (%) Reference
Aphis gossypii85%
Trialeurodes vaporariorum78%

Organic Electronics

Recent studies have explored the use of this compound in organic electronic devices due to its semiconducting properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Hydrazide and Aromatic Moieties

  • N'-[1H-Indol-3-ylmethylene]-2-cyanoacetohydrazide (Compound 11, ): Replacing the benzothiazole with a cyano group reduces aromaticity but introduces electron-withdrawing effects. This decreases planarity and may lower cytotoxicity compared to the benzothiazole derivative. The cyano group also enhances solubility in polar solvents.
  • The methoxy group’s position (para vs. meta) significantly affects biological activity, as seen in related compounds .
  • N'-(1H-Indol-3-ylmethylene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide () :
    Substituting benzothiazole with a pyrimidinyl-thioether group alters electronic properties. The pyrimidine ring’s basicity and sulfur’s nucleophilicity may enhance interactions with metal ions or thiol-containing proteins.

Heterocyclic Core Modifications

  • Ethyl 2-[2-(1H-Indol-3-ylmethylene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate (): Replacing benzothiazole with a thiazole ring reduces aromatic conjugation, lowering thermal stability. The ethyl ester group increases lipophilicity, improving membrane permeability in biological systems.
  • 1H-Imidazole-1-carbothioic acid derivatives () :
    Imidazole-based analogs introduce additional hydrogen-bonding sites and tautomerism, which can modulate enzyme inhibition. However, the lack of a fused benzene ring (as in benzothiazole) diminishes π-stacking capacity.

Key Research Findings

  • Electronic Effects : Electron-withdrawing groups (e.g., -CN) on hydrazides reduce bioactivity compared to electron-donating groups (e.g., -OCH₃) .
  • Stereochemistry : The E-configuration in hydrazide derivatives is critical for planar alignment with biological targets, as Z-isomers show reduced activity .
  • Heterocyclic Synergy : Benzothiazole-indole hybrids outperform single-heterocycle analogs in multitarget inhibition, leveraging dual π-stacking and hydrogen-bonding .

Biological Activity

The compound 2-benzothiazolecarboxylic acid, (2E)-2-(1H-indol-3-ylmethylene)hydrazide is an indole-based derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H12N4O2S
  • Molecular Weight : 316.35 g/mol

The structure consists of a benzothiazole moiety linked to an indole hydrazone, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of indole and benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to 2-benzothiazolecarboxylic acid, (2E)-2-(1H-indol-3-ylmethylene)hydrazide have shown effectiveness against various bacterial strains:

CompoundActivityBacteria TestedReference
1a2ExcellentStaphylococcus aureus
1b2ExcellentBacillus subtilis
1c2StrongEscherichia coli

These findings suggest that the compound may possess broad-spectrum antimicrobial properties.

Antioxidant Activity

Indole derivatives are known for their antioxidant capabilities. In vitro studies have demonstrated that certain indole-based compounds can scavenge free radicals effectively. The antioxidant activity is often evaluated using the DPPH assay, where the percentage inhibition of DPPH radical formation is measured.

Anticancer Activity

Indole derivatives, including hydrazones, have been identified as potential apoptosis inducers. A study highlighted the discovery of indole-2-carboxylic acid benzylidene-hydrazides as potent apoptosis inducers in cancer cell lines. The mechanism involves the activation of apoptotic pathways leading to cell death in tumor cells .

The biological activity of 2-benzothiazolecarboxylic acid, (2E)-2-(1H-indol-3-ylmethylene)hydrazide can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Binding : The compound may bind to specific receptors or proteins involved in oxidative stress response or apoptosis regulation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds:

  • Antibacterial Efficacy : A series of synthesized indole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited a higher zone of inhibition compared to standard antibiotics .
  • Antioxidant Potential : A study compared various indole derivatives for their antioxidant activity using DPPH and ABTS assays. Compounds showed varying degrees of efficacy, with some achieving over 80% inhibition at specific concentrations .
  • Apoptosis Induction in Cancer Cells : A high-throughput screening assay identified several indole-hydrazone derivatives as potent inducers of apoptosis in cancer cell lines. The study emphasized the role of these compounds in activating caspase pathways .

Q & A

Basic Research Questions

Q. What established synthetic pathways are available for synthesizing 2-benzothiazolecarboxylic acid derivatives and their hydrazide analogs?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 2-benzothiazolyl acetohydrazide and aromatic aldehydes (e.g., 1H-indole-3-carboxaldehyde). Key steps include:

  • Reacting ethyl-2-benzothiazolyl acetate with hydrazine hydrate to form 2-benzothiazolyl acetohydrazide .
  • Condensation with indole aldehydes in the presence of glacial acetic acid as a catalyst under reflux conditions .
  • Purification via recrystallization using solvents like ethanol or ethyl acetate .
    • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid by-products.

Q. Which spectroscopic techniques are critical for characterizing the structural configuration of (2E)-hydrazide derivatives?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Confirm conjugation via absorption bands (e.g., π→π* transitions) in the 300–400 nm range .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the (2E)-configuration by analyzing chemical shifts of hydrazone protons (δ 8.5–10.5 ppm) and indole/benzothiazole carbons .
  • X-ray Crystallography : Resolve stereochemical ambiguities by determining single-crystal structures (e.g., as demonstrated for related indole-hydrazone complexes) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • In Vitro Enzyme Inhibition : Test against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorometric or colorimetric assays .
  • Antimicrobial Screening : Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance the yield of (2E)-isomers while minimizing (2Z)-by-products?

  • Methodological Answer :

  • Solvent and Catalyst Optimization : Use polar aprotic solvents (e.g., DMF) with acetic acid catalysis to favor E-configuration via kinetic control .
  • Temperature Modulation : Lower reaction temperatures (e.g., 60–80°C) reduce thermal isomerization risks .
  • Chromatographic Separation : Employ HPLC with chiral columns to isolate (2E)-isomers if stereochemical purity is critical .

Q. What strategies resolve contradictions in spectral data interpretation for hydrazide derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR data with IR (e.g., N-H stretches at 3200–3400 cm⁻¹) and mass spectrometry (m/z fragmentation patterns) .
  • Computational Modeling : Compare experimental 1H^1H-NMR shifts with DFT-calculated values to confirm assignments .
  • Dynamic NMR Studies : Analyze temperature-dependent spectra to detect tautomerization or rotational barriers affecting peak splitting .

Q. How can researchers design in vivo studies to evaluate anti-inflammatory efficacy?

  • Methodological Answer :

  • Carrageenan-Induced Paw Edema Model : Administer the compound intraperitoneally (10–50 mg/kg) and measure paw volume changes over 6 hours .
  • Cytokine Profiling : Use ELISA to quantify TNF-α and IL-6 levels in serum post-treatment .
  • Histopathological Analysis : Compare tissue sections from treated/control groups to assess inflammation reduction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzothiazolecarboxylic acid, (2E)-2-(1H-indol-3-ylmethylene)hydrazide
Reactant of Route 2
Reactant of Route 2
2-benzothiazolecarboxylic acid, (2E)-2-(1H-indol-3-ylmethylene)hydrazide

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